Cinnolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnolin-7-ol is a heterocyclic compound belonging to the cinnoline family Cinnolines are bicyclic structures containing a benzene ring fused to a pyridazine ring this compound, specifically, has a hydroxyl group attached to the seventh position of the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cinnolin-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-aminobenzyl alcohol with hydrazine under acidic conditions. Another method includes the reaction of 2-aminobenzyl alcohol with nitrous acid, followed by cyclization to form the cinnoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: Cinnolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydrocinnoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
- Oxidation of this compound can yield cinnolin-7-one.
- Reduction can produce dihydrothis compound.
- Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives .
Wissenschaftliche Forschungsanwendungen
Cinnolin-7-ol has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of cinnolin-7-ol and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. In the case of fluorescent probes, the compound’s fluorescence properties enable it to bind to specific cellular structures, allowing for imaging and analysis .
Vergleich Mit ähnlichen Verbindungen
Cinnoline: The parent compound without the hydroxyl group.
Cinnolin-4-ol: A similar compound with the hydroxyl group at the fourth position.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness: Cinnolin-7-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H6N2O |
---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
cinnolin-7-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-3-4-9-10-8(6)5-7/h1-5,11H |
InChI-Schlüssel |
TVQZTIHYLLXSFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.